molecular formula C13H21NO2 B1301250 N-(2-hydroxyethyl)adamantane-1-carboxamide CAS No. 78743-65-4

N-(2-hydroxyethyl)adamantane-1-carboxamide

Cat. No.: B1301250
CAS No.: 78743-65-4
M. Wt: 223.31 g/mol
InChI Key: NTTQULFFWFZCKD-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)adamantane-1-carboxamide is a chemical compound with the molecular formula C13H21NO2. It is derived from adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxyethyl)adamantane-1-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of adamantane-1-carboxylic acid with 2-aminoethanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)adamantane-1-carboxamide.

    Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)adamantane-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: N-(2-oxoethyl)adamantane-1-carboxamide

    Reduction: N-(2-hydroxyethyl)adamantane-1-amine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-(2-hydroxyethyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The rigid adamantane core provides structural stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carboxamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    N-(2-hydroxyethyl)adamantane-1-amine: Similar structure but with an amine group instead of an amide group, leading to different biological activity.

    N-(2-oxoethyl)adamantane-1-carboxamide: An oxidized derivative with distinct chemical and physical properties.

Uniqueness

N-(2-hydroxyethyl)adamantane-1-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which confer specific reactivity and binding properties. Its rigid adamantane core enhances its stability and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-hydroxyethyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-2-1-14-12(16)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTQULFFWFZCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365510
Record name N-(2-hydroxyethyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78743-65-4
Record name N-(2-hydroxyethyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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